1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-
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Overview
Description
1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-: is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a benzimidazole ring fused with a thiazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the thiazole moiety . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles and thiazoles, which can have enhanced biological activities .
Scientific Research Applications
1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may inhibit tubulin polymerization, disrupting the cytoskeleton and leading to cell cycle arrest .
Comparison with Similar Compounds
- 2-Methylbenzimidazole
- 4-Methylbenzimidazole
- Thiabendazole
- Albendazole
Comparison: Compared to other benzimidazole derivatives, 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- exhibits unique properties due to the presence of the thiazole ring. This structural feature enhances its biological activity and specificity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
61690-10-6 |
---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
4-methyl-2-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,3-thiazole |
InChI |
InChI=1S/C14H15N3S/c1-10-9-18-14(15-10)8-7-13-16-11-5-3-4-6-12(11)17(13)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
TVKCAXMSCFYNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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